![molecular formula C8H17NO4 B1231036 Kansosamine](/img/structure/B1231036.png)
Kansosamine
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Overview
Description
Kansosamine is an amino sugar and a trideoxyhexose derivative.
Scientific Research Applications
Chemical Properties and Structure
Kansosamine has the molecular formula C₆H₁₃N₁O₅. It features an amino group at the third carbon and lacks a hydroxyl group at the same position, distinguishing it from glucose. This modification alters its interactions with biological systems, making it a valuable compound for research.
Biological Applications
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Antifungal Activity
- This compound exhibits antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus. Research indicates that it may disrupt fungal cell wall synthesis or interfere with glucose transport within fungal cells.
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Research Tool for Glucose Metabolism
- Due to its structural similarity to glucose, this compound can be utilized as a tracer in studies of cellular glucose uptake and metabolism. It can be labeled with radioactive isotopes or fluorescent tags to track glucose transport pathways in cells.
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Inhibition of Efflux Pumps
- Studies suggest that this compound may inhibit efflux pumps in organisms like Saccharomyces cerevisiae, potentially enhancing the efficacy of therapeutic drugs by improving their intracellular concentrations.
Pharmacological Applications
- Antimicrobial Properties
- Potential in Cancer Research
Case Study 1: Antifungal Efficacy
A study investigated the antifungal efficacy of this compound against Candida albicans. The results showed a significant reduction in fungal growth when treated with this compound compared to untreated controls. The mechanism was hypothesized to involve disruption of cell wall integrity and inhibition of glucose uptake.
Case Study 2: Glucose Metabolism Tracing
In a cellular model, researchers used this compound labeled with a fluorescent tag to trace glucose metabolism in human cells. The study provided insights into the regulatory mechanisms governing glucose uptake and utilization, highlighting its potential as a research tool in metabolic studies.
Data Tables
Properties
Molecular Formula |
C8H17NO4 |
---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-4-amino-3,5-dihydroxy-2-methoxy-3-methylhexanal |
InChI |
InChI=1S/C8H17NO4/c1-5(11)7(9)8(2,12)6(4-10)13-3/h4-7,11-12H,9H2,1-3H3/t5-,6-,7-,8-/m0/s1 |
InChI Key |
VYVWNADPXPVZPS-XAMCCFCMSA-N |
SMILES |
CC(C(C(C)(C(C=O)OC)O)N)O |
Isomeric SMILES |
C[C@@H]([C@@H]([C@](C)([C@H](C=O)OC)O)N)O |
Canonical SMILES |
CC(C(C(C)(C(C=O)OC)O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.